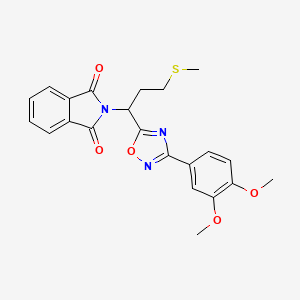
2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure
The molecular formula of the compound is C21H23N3O5S. Its structure features a combination of oxadiazole and isoindoline moieties, which are known for their pharmacological significance.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly concerning its role as a cyclooxygenase (COX) inhibitor and its cytotoxic effects against cancer cell lines.
1. COX Inhibition
Recent studies have highlighted that compounds similar to this one exhibit varying degrees of inhibition against COX enzymes, particularly COX-II. For instance:
- In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 µM . This suggests a potential for anti-inflammatory applications comparable to established COX inhibitors like Celecoxib .
2. Cytotoxicity
Cytotoxicity assessments reveal that the compound exhibits significant effects on various cancer cell lines:
- Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the low micromolar range. Specific IC50 values reported include:
- HeLa cells: 15 µM
- MCF-7 cells: 12 µM
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Induction of Apoptosis : It has been observed to activate caspase pathways leading to apoptosis in cancer cells, suggesting a dual role as both an anti-inflammatory and anticancer agent .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
Eigenschaften
IUPAC Name |
2-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-17-9-8-13(12-18(17)29-2)19-23-20(30-24-19)16(10-11-31-3)25-21(26)14-6-4-5-7-15(14)22(25)27/h4-9,12,16H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOHDQVDKHHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(CCSC)N3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














